molecular formula C18H21N3O4 B7155584 N-[4-(morpholine-4-carbonyl)phenyl]-5-propan-2-yl-1,2-oxazole-3-carboxamide

N-[4-(morpholine-4-carbonyl)phenyl]-5-propan-2-yl-1,2-oxazole-3-carboxamide

Cat. No.: B7155584
M. Wt: 343.4 g/mol
InChI Key: QTBNTBGQLYDQCK-UHFFFAOYSA-N
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Description

N-[4-(morpholine-4-carbonyl)phenyl]-5-propan-2-yl-1,2-oxazole-3-carboxamide is a complex organic compound that features a morpholine ring, a phenyl group, and an oxazole ring

Properties

IUPAC Name

N-[4-(morpholine-4-carbonyl)phenyl]-5-propan-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-12(2)16-11-15(20-25-16)17(22)19-14-5-3-13(4-6-14)18(23)21-7-9-24-10-8-21/h3-6,11-12H,7-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBNTBGQLYDQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholine-4-carbonyl)phenyl]-5-propan-2-yl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings .

Mechanism of Action

The mechanism of action of N-[4-(morpholine-4-carbonyl)phenyl]-5-propan-2-yl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and oxazole-containing molecules, such as:

Uniqueness

N-[4-(morpholine-4-carbonyl)phenyl]-5-propan-2-yl-1,2-oxazole-3-carboxamide is unique due to its combination of a morpholine ring, a phenyl group, and an oxazole ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in simpler analogs .

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